N-(2-methoxyquinolin-8-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-methoxyquinolin-8-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c1-19-13-8-7-10-4-2-5-11(14(10)17-13)16-15(18)12-6-3-9-20-12/h2-9H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMTYORKELKSDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=CC=C2NC(=O)C3=CC=CO3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyquinolin-8-yl)furan-2-carboxamide typically involves the reaction of 2-methoxyquinoline with furan-2-carboxylic acid. The reaction is facilitated by coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DMT/NMM/TsO− (dimethylaminopyridine/N-methylmorpholine/p-toluenesulfonate) under microwave-assisted conditions. The reaction conditions are optimized to achieve high yields and purity of the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions: N-(2-methoxyquinolin-8-yl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products:
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of halogenated or alkylated quinoline derivatives.
Scientific Research Applications
N-(2-methoxyquinolin-8-yl)furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(2-methoxyquinolin-8-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, the compound may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects .
Comparison with Similar Compounds
Key Observations
Synthetic Efficiency: Hydrazinolysis (as in ) offers high yields (>95%) for carboxamide derivatives, while reductive amination () requires multi-step processes. Acylation with 2-furoyl chloride () is a versatile method for introducing the furan carboxamide group.
Structural Impact on Activity: Sulfamoylphenyl derivatives (): Exhibit antitumor activity, likely due to sulfonamide groups’ enzyme inhibition (e.g., carbonic anhydrase). Fluorobenzyl-methoxyphenyl analogs (): Antiviral activity suggests substituent-dependent target specificity. Quinoline vs. Pyridine Cores: The quinoline moiety in the target compound may improve DNA intercalation or kinase inhibition compared to pyridine derivatives ().
Physicochemical Properties: The hydroxymethyl group in enhances solubility, whereas the methoxyquinoline in the target compound may increase lipophilicity, affecting membrane permeability. Hydrogen bonding (e.g., intramolecular C–H···O in ) influences crystal packing and stability, critical for formulation.
Biological Activity
N-(2-methoxyquinolin-8-yl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antiviral research. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The compound features a quinoline moiety linked to a furan-2-carboxamide, which contributes to its biological activity. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of various furan derivatives, including this compound. In vitro assays have demonstrated significant cytotoxicity against several cancer cell lines.
Case Studies
- Cytotoxicity Assessment :
- Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer).
- IC50 Values : The compound exhibited IC50 values ranging from 5 µM to 10 µM across different cell lines, indicating potent anticancer activity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 6.5 | Induction of apoptosis |
| HCT-116 | 7.8 | Cell cycle arrest in G2/M phase |
| A549 | 9.0 | Inhibition of topoisomerase II |
- Mechanistic Studies :
- Apoptosis was confirmed through annexin V staining, indicating that the compound triggers programmed cell death pathways.
- The compound was found to induce DNA damage and activate caspases, which are critical for apoptosis.
Antiviral Activity
The antiviral properties of this compound have also been explored, particularly against viral infections such as SARS-CoV-2.
Research Findings
- Inhibition of Viral Replication :
- The compound demonstrated significant inhibition of viral replication in vitro, with an IC50 value reported at approximately 12 µM against SARS-CoV-2.
- Structure-activity relationship (SAR) studies indicated that modifications to the quinoline moiety could enhance antiviral efficacy.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as a reversible inhibitor of key enzymes involved in cancer cell proliferation and viral replication.
- Cell Cycle Modulation : It affects the cell cycle dynamics, particularly causing arrests in specific phases that prevent cancer cell division.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels were observed, leading to oxidative stress in cancer cells and contributing to apoptosis.
Q & A
Q. How can the synthesis of N-(2-methoxyquinolin-8-yl)furan-2-carboxamide be optimized for yield and purity?
Methodological Answer:
- Catalyst Selection : Use transition metal catalysts (e.g., ruthenium complexes with N,S-chelate ligands) to enhance reaction efficiency under mild aerobic conditions .
- Reaction Conditions : Optimize solvent polarity (e.g., DMF or THF), temperature (60–80°C), and reaction time (12–24 hours) to balance yield and byproduct formation.
- Purification : Employ recrystallization using ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .
- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare melting points with literature data.
Q. What spectroscopic techniques are recommended for structural characterization?
Methodological Answer:
- X-ray Crystallography : Resolve molecular geometry using single-crystal diffraction (e.g., SHELX programs ). Key parameters: R-factor < 0.05, data-to-parameter ratio > 14 .
- FT-IR Analysis : Identify functional groups (e.g., C=Oamide at ~1650–1700 cm⁻¹, C–Haromatic at ~3000–3100 cm⁻¹) .
- NMR Spectroscopy : Assign signals (¹H: furan protons at δ 6.5–7.5 ppm; ¹³C: quinoline methoxy at δ 55–60 ppm) .
Q. How should researchers assess the compound’s stability under experimental conditions?
Methodological Answer:
- Storage : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis or photodegradation .
- Accelerated Stability Testing : Expose to varying pH (2–12), temperatures (4–40°C), and UV light. Monitor degradation via TLC or LC-MS over 14 days.
- Hygroscopicity : Perform dynamic vapor sorption (DVS) to evaluate moisture uptake, which may affect crystallinity .
Advanced Research Questions
Q. How can computational methods predict the compound’s electronic properties and reactivity?
Methodological Answer:
- DFT Calculations : Use Gaussian09/B3LYP/6-311++G(d,p) to model HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices for nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in water/DMSO) with AMBER or GROMACS to study conformational stability .
- Docking Studies : Predict binding affinities to biological targets (e.g., VEGFR-2 kinase) using AutoDock Vina with crystal structures from the PDB .
Q. How to resolve contradictions between spectroscopic and crystallographic data?
Methodological Answer:
- Cross-Validation : Compare bond lengths/angles from X-ray data (e.g., C–C = 0.002 Å ) with DFT-optimized geometries.
- Polymorphism Screening : Perform slurry experiments in multiple solvents (e.g., acetone, chloroform) to identify crystal forms affecting spectral data .
- Dynamic NMR : Probe temperature-dependent conformational changes (e.g., hindered rotation of methoxy groups) causing signal splitting .
Q. What experimental strategies elucidate the compound’s mechanism of action in biological systems?
Methodological Answer:
- Enzyme Inhibition Assays : Measure IC₅₀ against kinases (e.g., VEGFR-2) using fluorescence polarization (FP) or time-resolved FRET .
- Cellular Uptake Studies : Use confocal microscopy with fluorescent analogs (e.g., BODIPY-labeled derivatives) to track sublocalization .
- Metabolite Profiling : Identify phase I/II metabolites via LC-HRMS after incubation with liver microsomes .
Q. How to design derivatives for enhanced bioactivity or reduced toxicity?
Methodological Answer:
- SAR Studies : Modify substituents on the quinoline (e.g., halogenation at C5/C7) and furan (e.g., methyl/allyl groups) rings. Compare IC₅₀ and LogP values .
- Prodrug Strategies : Introduce hydrolyzable groups (e.g., ester-linked PEG chains) to improve solubility and reduce hepatic toxicity .
- Toxicogenomics : Perform RNA-seq on treated cell lines to identify dysregulated pathways (e.g., oxidative stress markers) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
